Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
Brand Name:
Vulcanchem
CAS No.:
120945-63-3
VCID:
VC20816986
InChI:
InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;;
SMILES:
[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+]
Molecular Formula:
C56H42BF48NaO11
Molecular Weight:
1836.6 g/mol
Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
CAS No.: 120945-63-3
Cat. No.: VC20816986
Molecular Formula: C56H42BF48NaO11
Molecular Weight: 1836.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120945-63-3 |
|---|---|
| Molecular Formula | C56H42BF48NaO11 |
| Molecular Weight | 1836.6 g/mol |
| IUPAC Name | sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate |
| Standard InChI | InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;; |
| Standard InChI Key | HQYSIIBSDLWUEX-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] |
| SMILES | [B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] |
| Canonical SMILES | [B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator